Einecs 281-841-2
説明
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory framework listing chemicals marketed in the EU between January 1971 and September 1981. Each entry, such as EINECS 281-841-2, represents a unique chemical substance with defined structural and commercial relevance. For instance, EINECS substances are characterized by physicochemical properties (e.g., solubility, molecular weight) and structural descriptors critical for safety assessments and regulatory compliance .
特性
CAS番号 |
84041-61-2 |
|---|---|
分子式 |
C19H18N2O6 |
分子量 |
370.4 g/mol |
IUPAC名 |
benzene-1,3,5-tricarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H12N2.C9H6O6/c1-8-7-11-10(12-8)9-5-3-2-4-6-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,8H,7H2,1H3,(H,11,12);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChIキー |
OPQGDZPAXTVFPH-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(N1)C2=CC=CC=C2.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
準備方法
EINECS 281-841-2の調製には、ベンゼン-1,3,5-トリカルボン酸と4,5-ジヒドロ-4-メチル-2-フェニル-1H-イミダゾールの1:1モル比での反応が含まれます . 反応条件は、通常、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの溶媒を含み、反応は完全な変換を確実にするために高温で行われます。 工業生産方法は、類似の反応条件を含み得ますが、規模が大きく、再結晶またはクロマトグラフィーなどの追加の精製工程により、最終生成物を高純度で得ることができます。
化学反応の分析
科学研究における用途
EINECS 281-841-2は、次のような幅広い科学研究用途があります。
化学: この化合物は、より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。ポリマー、樹脂、その他の高度な材料の調製のための前駆体として役立ちます。
生物学: 生物学研究では、EINECS 281-841-2は酵素相互作用とタンパク質-リガンド結合を研究するために使用されます。また、細胞プロセスや経路を調べるためのプローブとしても使用できます。
医学: この化合物は、創薬および開発に潜在的な用途があります。特定の疾患を標的とする新しい治療薬の設計のためのリード化合物として使用できます。
産業: EINECS 281-841-2は、特殊化学品、コーティング、接着剤の製造に使用されます。また、ユニークな特性を持つ新素材の開発にも使用されています。
科学的研究の応用
Einecs 281-841-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It serves as a precursor for the preparation of polymers, resins, and other advanced materials.
Biology: In biological research, Einecs 281-841-2 is used to study enzyme interactions and protein-ligand binding. It can also be used as a probe to investigate cellular processes and pathways.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: Einecs 281-841-2 is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the development of new materials with unique properties.
作用機序
類似の化合物との比較
EINECS 281-841-2は、次のような他の類似の化合物と比較できます。
ベンゼン-1,3,5-トリカルボン酸: この化合物は、同じトリカルボン酸部分を持ちますが、イミダゾール成分がありません。
4,5-ジヒドロ-4-メチル-2-フェニル-1H-イミダゾール: この化合物は、イミダゾール部分を含みますが、トリカルボン酸成分がありません。
その他のトリカルボン酸誘導体: 芳香環またはイミダゾール部分に異なる置換基を持つ、類似の構造を持つ化合物。
EINECS 281-841-2の独自性は、トリカルボン酸とイミダゾールの成分の組み合わせにあり、それらは異なる化学的および生物学的特性を付与します。
類似化合物との比較
Comparison with Similar Compounds
Structural and Physicochemical Similarity
EINECS compounds are often compared using computational tools like Tanimoto similarity indices based on PubChem 2D fingerprints. For example, compounds with ≥70% similarity are classified as analogs, enabling predictive toxicology and read-across assessments . A representative comparison framework is shown below:
Computational Coverage and Predictive Models
Machine learning models like Read-Across Structure Activity Relationships (RASAR) leverage structural analogs to predict properties of unlabeled EINECS compounds. For instance, 1,387 labeled chemicals from REACH Annex VI can cover 33,000 EINECS substances, demonstrating the "network effect" of similarity-based approaches . Figure 7 in illustrates how increasing labeled compounds enhance chemical space coverage, with ERGO reference substances (red) overlapping significantly with EINECS bioavailability-related properties (grey) .
Research Findings and Limitations
- Key Insight : A small subset of labeled compounds (e.g., 1,387) can predict properties for >20× more EINECS substances, optimizing regulatory workflows .
- Limitation : Similarity thresholds (e.g., ≥70%) may exclude structurally unique but toxicologically relevant compounds, necessitating manual review .
- Future Directions : Integration of 3D descriptors and metabolic pathway data could refine similarity models beyond 2D fingerprints .
Q & A
Q. What are the recommended analytical techniques for identifying and characterizing Einecs 281-841-2 in experimental settings?
To confirm the identity and purity of Einecs 281-841-2, researchers should employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic methods (e.g., HPLC, GC-MS). For novel compounds, provide full spectral data and cross-validate results with elemental analysis or X-ray crystallography when possible. Known compounds require literature-cited confirmation methods (e.g., comparison of melting points, retention times) .
Q. How can researchers design a reproducible synthesis protocol for Einecs 281-841-2?
Experimental sections must detail reagents, catalysts, solvents, temperatures, and reaction times. Use controlled variables (e.g., inert atmosphere, purity grades) to minimize batch variability. Include step-by-step procedures in the main text for up to five critical syntheses; additional protocols should be placed in supplementary materials. Validate reproducibility through triplicate trials and peer verification .
Q. What are the primary challenges in isolating Einecs 281-841-2 from complex mixtures, and how can they be addressed?
Challenges include co-elution with impurities or degradation products. Optimize separation using gradient elution in chromatography or fractional crystallization. Pre-treat samples with cleanup techniques (e.g., solid-phase extraction). Document all optimization attempts, including failed methods, to guide future researchers .
Q. Which toxicity assessment frameworks are suitable for preliminary safety evaluations of Einecs 281-841-2?
Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as initial screens. Follow OECD guidelines for dose-response studies. For in vivo models, define clear endpoints (e.g., LD50, organ-specific effects) and justify animal models based on biological relevance. Reference established protocols from prior studies on structurally similar compounds .
Q. How should researchers structure a literature review to identify knowledge gaps related to Einecs 281-841-2?
Systematically search databases (e.g., PubMed, Web of Science) using Boolean operators (e.g., "Einecs 281-841-2 AND synthesis"). Organize findings by theme (e.g., synthesis, applications, toxicity) and highlight contradictions (e.g., conflicting catalytic outcomes). Use citation management tools to track sources and avoid redundancy. Prioritize peer-reviewed journals over patents or preprints .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of Einecs 281-841-2 across studies?
Replicate key studies under standardized conditions (e.g., identical solvent systems, catalyst loadings). Perform sensitivity analyses to identify critical variables (e.g., temperature, humidity). Use advanced statistical tools (e.g., ANOVA for batch effects, multivariate regression) to isolate confounding factors. Publish raw datasets to enable meta-analyses .
Q. How can computational modeling enhance mechanistic studies of Einecs 281-841-2 in reaction pathways?
Combine DFT calculations (e.g., Gaussian, ORCA) with kinetic experiments to propose reaction intermediates. Validate models using isotopic labeling or in situ spectroscopy (e.g., Raman). Compare computed activation energies with experimental Arrhenius plots. Ensure transparency by sharing input files and computational parameters in supplementary materials .
Q. What methodologies are effective in assessing the long-term stability of Einecs 281-841-2 under varying environmental conditions?
Design accelerated aging studies with controlled exposure to light, heat, and humidity. Monitor degradation via LC-MS or XRD. Use the P-E/I-C-O framework: Population (compound batches), Exposure (stressors), Comparison (untreated controls), Outcome (degradation products). Apply Weibull or Arrhenius models to predict shelf life .
Q. How can researchers optimize the enantiomeric purity of Einecs 281-841-2 for pharmaceutical applications?
Screen chiral catalysts (e.g., BINOL-derived ligands) in asymmetric syntheses. Use chiral HPLC or polarimetry to quantify enantiomeric excess (ee). Employ Design of Experiments (DoE) to test combinatorial reaction parameters (e.g., solvent polarity, catalyst loading). Cross-validate results with circular dichroism (CD) spectroscopy .
Q. What statistical approaches are recommended for interpreting conflicting bioactivity data of Einecs 281-841-2 in cell-based assays?
Apply meta-analysis to aggregate data from multiple studies, adjusting for batch effects and experimental designs. Use Bayesian statistics to quantify uncertainty in dose-response relationships. Perform subgroup analyses to identify cell-line-specific sensitivities. Report effect sizes with confidence intervals rather than binary "significant/non-significant" classifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
